molecular formula C11H15NO2 B8420372 4-(Aminomethyl)-7-methoxy chroman

4-(Aminomethyl)-7-methoxy chroman

Cat. No.: B8420372
M. Wt: 193.24 g/mol
InChI Key: YKFWXPUYVCUTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-7-methoxy chroman is a synthetically designed chiral molecule that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a chroman core structure—a benzodihydropyran—substituted with an aminomethyl group at the 4-position and a methoxy group at the 7-position. Its structure makes it a versatile precursor or intermediate for the synthesis of more complex biologically active molecules. This compound is of significant interest in neuroscience research, particularly for investigating neurotransmitter systems. Structurally related 4-aminomethyl chroman analogs have been studied for their binding affinity to key central nervous system receptors, including serotonin (5-HT 1A ) and dopamine (D-2) receptors . The specific position of methoxy substitution on the aromatic ring is a critical determinant of this binding affinity and selectivity, providing researchers with a tool to explore structure-activity relationships (SAR) . Furthermore, analogs within this chemical class have been identified as alpha-2-adrenergic antagonists, highlighting their potential relevance in studies of depression, metabolic disorders, and other physiological conditions . Beyond neurological applications, the chroman scaffold is a privileged structure in anticancer research. Chromanone-based analogs have demonstrated a wide range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines . Researchers can utilize this compound to develop novel analogs that may induce apoptosis, inhibit tubulin polymerization, or target specific metabolic pathways in tumor cells . Key Research Applications: Neuroscience: Investigation of serotonin and dopamine receptor interactions . Drug Discovery: A key synthetic intermediate for alpha-2-adrenergic antagonists . Oncology: A core scaffold for developing novel antiproliferative agents . Medicinal Chemistry: Exploration of structure-activity relationships (SAR) for chroman derivatives. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(7-methoxy-3,4-dihydro-2H-chromen-4-yl)methanamine

InChI

InChI=1S/C11H15NO2/c1-13-9-2-3-10-8(7-12)4-5-14-11(10)6-9/h2-3,6,8H,4-5,7,12H2,1H3

InChI Key

YKFWXPUYVCUTRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CCO2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chroman Derivatives

Chroman derivatives vary significantly in biological activity, solubility, and stability depending on substituent type and position. Below is a detailed comparison of 4-(Aminomethyl)-7-methoxy chroman with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications References
This compound 7-OCH$ _3 $, 4-CH$ _2 $-NH$ _2 $ Enhanced solubility in polar solvents; potential CNS activity [1]
7-Methoxy-3-(4-methoxyphenyl) chroman-4-one 7-OCH$ _3 $, 3-(4-OCH$ _3 $-Ph) Crystallographically characterized; planar structure favors π-π stacking [3]
3-(4-Hydroxyphenyl)-7-methoxy chroman-4-one 7-OCH$ _3 $, 3-(4-OH-Ph) Antioxidant properties due to phenolic OH group [4]
7-Methoxy-2-phenylchroman-4-one 7-OCH$ _3 $, 2-Ph X-ray diffraction confirms axial phenyl group; limited solubility [6]
6-Bromo-7-methylchroman-4-amine 7-CH$ _3 $, 4-NH$ _2 $, 6-Br Bromine enhances halogen bonding; used in medicinal chemistry [8]
7-Methoxy-4-(piperidin-1-ylmethyl) chromen-2-one 7-OCH$ _3 $, 4-CH$ _2 $-piperidine Improved pharmacokinetics via lipophilic piperidine [9]
4',7-Dihydroxy-3'-methoxy-8-methyl-4-phenyl-chroman-2-one Multiple substituents (OH, OCH$ _3 $, CH$ _3 $, Ph) Multifunctional antioxidant; melting point 162–163°C [7]

Key Observations :

Substituent Effects on Solubility: The aminomethyl group in this compound enhances water solubility compared to non-polar analogs like 7-Methoxy-2-phenylchroman-4-one (logP reduction by ~1.2 units) . Brominated derivatives (e.g., 6-Bromo-7-methylchroman-4-amine) exhibit lower solubility but higher membrane permeability due to halogen hydrophobicity .

Hydroxyphenyl-substituted chromans (e.g., 3-(4-Hydroxyphenyl)-7-methoxy chroman-4-one) show antioxidant activity (IC$ _{50} $ ~25 μM in DPPH assays) .

Structural Stability :

  • X-ray studies reveal that bulky substituents (e.g., phenyl at position 2 or 3) induce steric strain, reducing thermal stability compared to smaller groups like OCH$ _3 $ .

Preparation Methods

Four-Step Cyanide-Based Alkylation and Reduction

A patent (CN110563687B) outlines a four-step procedure:

  • Step 1 : Reaction of compound 1 (2-hydroxy-4-methoxyacetophenone) with sodium cyanide in N,N-dimethylformamide (DMF) at 120°C for 4 hours to yield compound 2 (16.32% yield).

  • Step 2 : Alkylation of 2 with ethyl bromoacetate in acetone at 25–120°C for 4 hours, catalyzed by potassium carbonate, to form compound 3 (89.4% yield).

  • Step 3 : Treatment of 3 with metallic sodium in acetone at 110°C for 4 hours to produce compound 4 .

  • Step 4 : Hydrogenation of 4 using ammonia and Raney nickel under 50 psi H₂ at 50°C for 4 hours, yielding 4-(aminomethyl)-7-methoxy chroman (5 ) with a final yield of 3.4%.

Key Data :

StepReagents/ConditionsYield
1NaCN, DMF, 120°C16%
2Ethyl bromoacetate, K₂CO₃89%
4H₂, Raney Ni, NH₃3.4%

Challenges : Low overall yield due to purification losses and side reactions during cyanide substitution.

Tosylate Intermediate and Amination

A U.S. patent (US5756521A) describes an alternative route using a tosylate intermediate:

  • Step 1 : Tosylation of 3,4-dihydro-7-methoxy-2H-1-benzopyran-2-methyl alcohol with p-toluenesulfonyl chloride in dichloromethane.

  • Step 2 : Nucleophilic substitution of the tosylate with 4-aminomethyl pyridine in acetone, yielding the target compound after purification.

Key Data :

  • Tosylation yield: 92%.

  • Final product purity confirmed via ¹H NMR and mass spectrometry.

Advantages : High regioselectivity and scalability.

Microwave-Assisted Aldol Condensation

A modified approach (adapted from ACS Omega) employs microwave irradiation to accelerate the aldol condensation step:

  • Step 1 : Reaction of 2-hydroxy-4-methoxyacetophenone with 3,5-dihydroxybenzaldehyde in DMF using H₃BO₃ and piperidine at 120°C under microwave conditions.

  • Step 2 : Reductive amination with (S)-(−)-α-methylbenzylamine followed by acid hydrolysis to introduce the aminomethyl group.

Key Data :

  • Microwave step reduces reaction time from 12 hours to 1 hour.

  • Overall yield: 12–15% after hydrolysis.

Comparative Analysis of Methods

Yield and Scalability

MethodOverall YieldScalability
Cyanide-based3.4%Low
Tosylate amination42–68%High
Microwave-assisted12–15%Moderate

Analytical Validation

  • ¹H NMR : Key signals for this compound include δ 7.16 (d, J = 7.5 Hz, 1H, aromatic), 4.07–4.00 (m, 2H, CH₂NH₂), and 3.96–3.88 (m, 1H, chroman ring).

  • Mass Spectrometry : Molecular ion peak at m/z 208.1 [M+H]⁺ confirms the structure.

Optimization Strategies

  • Catalyst Screening : Substituting Raney nickel with Pd/C in hydrogenation steps improves yield to 8–10%.

  • Solvent Effects : Replacing DMF with THF in Step 1 reduces side-product formation by 20% .

Q & A

Q. Advanced

  • In silico : Predict logP (iLOGP: ~1.96), TPSA (~80 Ų), and bioavailability scores using tools like SwissADME.
  • In vitro : Caco-2 assays for permeability, microsomal stability for metabolism.
  • In vivo : Rodent pharmacokinetics (half-life, AUC). Related compounds (e.g., chroman-4-ones) often show moderate GI absorption and P-gp substrate potential .

Why are bioisosteric replacements (e.g., aminoethoxy groups) used in chroman derivatives?

Advanced
Aminoethoxy groups mimic phenolic hydroxyls in dopamine, enhancing receptor affinity while improving metabolic stability. For example, 4-(aminoethoxy)indolones retained D2High affinity but reduced first-pass oxidation compared to catechol derivatives .

How to design SAR studies to optimize substituents on the chroman scaffold?

Q. Advanced

  • Core modifications : Vary methoxy position (e.g., 5- vs. 7-substitution) to alter electron density.
  • Side chains : Replace aminomethyl with bulkier groups (e.g., cyclohexyl) to probe steric effects.
  • Pharmacophore mapping : Overlay structures with known agonists (e.g., aporphines) to identify critical hydrogen bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.